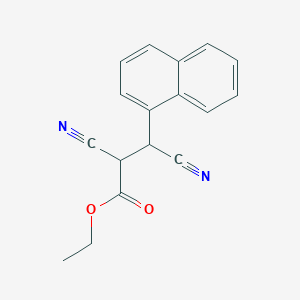

Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate

Description

Properties

CAS No. |

62875-53-0 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate |

InChI |

InChI=1S/C17H14N2O2/c1-2-21-17(20)16(11-19)15(10-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15-16H,2H2,1H3 |

InChI Key |

RCAXXGVGYKQHPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C#N)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with naphthaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Intermediate

One of the primary applications of ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate is as an intermediate in the synthesis of pesticides. It plays a crucial role in producing highly effective low-residue insecticides such as fipronil. The compound's structure allows it to interact effectively with biological systems, making it suitable for developing new agrochemicals .

Organic Synthesis

This compound is valuable in organic chemistry for synthesizing various complex compounds. Its ability to undergo nucleophilic addition reactions makes it a versatile building block for creating diverse chemical entities. For instance, it can be used in the synthesis of naphthalene derivatives and other polycyclic compounds .

Material Science

Recent studies have indicated potential applications in material science, particularly in developing polymers and advanced materials. The compound's unique electronic properties can be exploited to create materials with specific optical or electronic characteristics .

Case Study 1: Synthesis of Fipronil

In a detailed study on synthesizing fipronil, researchers utilized this compound as a key intermediate. The study demonstrated that using this compound allowed for higher yields and purities of the final product compared to traditional methods .

Case Study 2: Organic Reactions

A series of experiments explored the reactivity of this compound in various organic reactions. The results showed that it could effectively participate in multi-component reactions under visible light irradiation, leading to the formation of complex alkene products with high selectivity .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and modulating signaling pathways. The naphthalene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Cyano and Ester Substituents

Ethyl 2,3-Dicyano-3-Naphthalen-1-ylpropanoate vs. 3-Naphthalen-1-ylpropanoic Acid

The carboxylic acid analog (3-naphthalen-1-ylpropanoic acid, CAS 3243-42-3) lacks both cyano groups and the ethyl ester. Key differences include:

- Solubility : The ester form is expected to exhibit lower water solubility due to reduced polarity compared to the carboxylic acid.

- Reactivity: The acid may participate in salt formation or hydrogen bonding, whereas the ester and cyano groups in the target compound favor nucleophilic attacks (e.g., Michael additions) .

| Property | This compound | 3-Naphthalen-1-ylpropanoic Acid |

|---|---|---|

| Functional Groups | Ester, dicyano | Carboxylic acid |

| Predicted Water Solubility | Low | Moderate |

| Reactivity | High (electrophilic) | Moderate (acid-base reactions) |

This compound vs. Thiophene Analogues

Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the naphthalene ring with a thiophene moiety. Thiophene derivatives generally exhibit:

Steric and Electronic Effects of Substituents

The presence of two cyano groups in the target compound distinguishes it from mono-cyano analogs (e.g., ethyl 2-cyano-3-naphthalen-1-ylpropanoate). Key impacts include:

- Electron-Withdrawing Effects: Enhanced electrophilicity at the β-carbon, promoting reactivity in Knoevenagel condensations or cycloadditions.

- Steric Hindrance: The cyano groups may restrict rotational freedom, influencing stereochemical outcomes in synthesis.

Biological Activity

Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a naphthalene moiety and two cyano groups. This structural configuration is believed to contribute significantly to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of cyano groups may enhance the compound's ability to induce apoptosis in tumor cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For instance, studies have shown that derivatives of naphthalene can inhibit cholinesterases, which are crucial for neurotransmitter regulation .

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .

Research Findings

Numerous studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects on Cancer Cells : A study conducted on FaDu cells showed that this compound exhibited significant cytotoxicity. The compound's mechanism involved the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Enzyme Inhibition Studies : In vitro assays revealed that derivatives of this compound could inhibit cholinesterase activity, suggesting potential applications in treating diseases related to acetylcholine dysregulation, such as Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate, and how can reaction yields be improved?

Answer: The synthesis of cyano-substituted propanoate derivatives often involves nucleophilic substitution or condensation reactions. A validated method for analogous compounds (e.g., naphthol-derived esters) uses:

- Base-mediated alkylation : Stirring naphthol derivatives with K₂CO₃ in DMF to generate oxyanions, followed by reaction with propargyl bromide or cyano-containing electrophiles .

- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity, while post-reaction extraction with ethyl acetate and drying over anhydrous Na₂SO₄ improves purity .

- Yield enhancement : Catalyst screening (e.g., phase-transfer catalysts) and temperature control (room temperature to 60°C) can reduce side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and ester/cyano substituents (e.g., ester carbonyl at ~δ 170 ppm).

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Reference standards : Cross-check with databases like NIST Chemistry WebBook for spectral validation .

Q. How can purification challenges (e.g., isomer separation) be addressed for this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to separate isomers or byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity and thermochemical properties of this compound?

Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in predicting bond dissociation energies and electron density distributions .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction pathways in polar solvents.

- Thermochemical validation : Compare computed atomization energies (±2.4 kcal/mol error tolerance) with experimental data to refine models .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

- Assay standardization : Replicate enzyme inhibition studies (e.g., acetylcholinesterase or cytochrome P450 assays) under controlled pH and temperature.

- Comparative analysis : Cross-reference with structurally similar compounds (Table 1) to identify substituent effects on activity .

Table 1: Comparative Biological Activity of Analogous Compounds

| Compound | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|

| Ethyl 2,2-difluoro-3-hydroxypropanoate | Yes | Moderate |

| Ethyl 3-(4-fluorophenyl)-derivative | Yes | Low |

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent modification : Synthesize derivatives with varying cyano/naphthyl groups and test against biological targets (e.g., kinases, GPCRs).

- Molecular docking : Use AutoDock or Schrödinger to predict binding affinities to active sites (e.g., naphthyl group interactions with hydrophobic pockets) .

- Pharmacophore mapping : Identify critical moieties (e.g., cyano groups as hydrogen bond acceptors) using QSAR models.

Q. How can degradation pathways and stability under varying conditions be analyzed?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acids).

- Stability protocols : Store in amber vials at 2–8°C with desiccants to minimize moisture-induced decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.